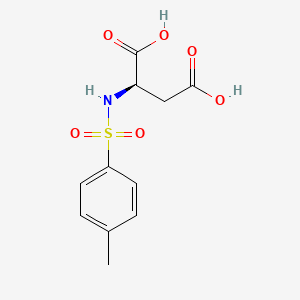

N-Tosyl-D-aspartic acid

Description

Properties

CAS No. |

48176-62-1 |

|---|---|

Molecular Formula |

C11H13NO6S |

Molecular Weight |

287.29 g/mol |

IUPAC Name |

(2R)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid |

InChI |

InChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1 |

InChI Key |

SVCQSZKHLAERDL-SECBINFHSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)O)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O |

Other CAS No. |

48176-62-1 |

Pictograms |

Irritant |

sequence |

D |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Tosyl D Aspartic Acid

Optimized Tosylation Strategies of D-Aspartic Acid

The foundational step in producing N-Tosyl-D-aspartic acid is the tosylation of the amino group of D-aspartic acid. This reaction involves treating D-aspartic acid with p-toluenesulfonyl chloride (tosyl chloride). ontosight.aiacs.org The primary challenge lies in selectively acylating the nitrogen atom without promoting side reactions, particularly racemization at the stereocenter.

Controlled Alkaline Conditions for Amino Group Tosylation

The tosylation reaction is typically performed under alkaline conditions to deprotonate the amino group, enhancing its nucleophilicity towards the sulfonyl chloride. The choice and concentration of the base are critical. Strong bases like sodium hydroxide (B78521) or potassium hydroxide are commonly used. However, precise control of the pH is paramount. A pH around 11 has been found to be optimal for the reductive cleavage of the tosyl group in related amino acid syntheses, suggesting that maintaining a specific alkaline range is crucial for reaction efficiency and minimizing side reactions. oup.com The use of inorganic bases like potassium carbonate in a solvent such as acetonitrile (B52724) also presents an effective method. nih.gov This approach, along with phase-transfer catalysis conditions using potassium hydroxide in a water/dichloromethane mixture, offers high yields while utilizing inexpensive and environmentally benign reagents. nih.gov

Influence of Temperature and Stoichiometry on Stereochemical Purity

Temperature and the molar ratio of reactants are key variables that significantly impact the stereochemical outcome of the tosylation. Performing the reaction at controlled, often low, temperatures helps to minimize the rate of racemization. While specific optimal temperatures for this compound synthesis are proprietary to various research and manufacturing entities, related procedures for tosylation of amino acids emphasize maintaining low to ambient temperatures. For instance, some protocols initiate the reaction at 0 °C and then allow it to proceed at room temperature. mdpi.comrsc.org

The stoichiometry between D-aspartic acid, tosyl chloride, and the base must be carefully balanced. An excess of the tosylating agent can lead to the formation of bis-tosylated byproducts, complicating purification. orgsyn.org Conversely, insufficient tosyl chloride results in incomplete conversion of the starting material. Typically, a slight excess of tosyl chloride is used to drive the reaction to completion.

Minimization of Racemization at the Alpha-Carbon Center

The chiral integrity of the alpha-carbon in D-aspartic acid is the most critical aspect of the synthesis. Racemization, the conversion of the D-enantiomer to a mixture of D and L forms, can occur under harsh basic conditions. The mechanism often involves the formation of an azlactone intermediate, which can readily lose its stereochemical configuration.

To suppress racemization, several strategies are employed:

Careful pH control: Maintaining the pH in the optimal range throughout the reaction is crucial.

Low reaction temperatures: As mentioned, lower temperatures reduce the kinetic energy available for the racemization process.

Appropriate solvent choice: The solvent can influence the stability of intermediates and transition states. Protic solvents are generally favored.

Reaction time: Minimizing the reaction time once the conversion is complete can prevent prolonged exposure to conditions that might favor racemization.

Research into the synthesis of related N-tosyl amino acids has shown that Pinnick-type oxidation of intermediate N-tosyl α-amino aldehydes can proceed without epimerization, highlighting that specific reaction pathways are inherently better at preserving stereochemistry. semanticscholar.org

Purification Techniques for High Purity this compound

Achieving high purity is essential for the use of this compound in subsequent synthetic steps, particularly in pharmaceutical applications. A combination of recrystallization and chromatographic methods is often employed.

Recrystallization Protocols and Solvent Systems

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is key to its success. The ideal solvent will dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures, while impurities remain either soluble or insoluble at all temperatures.

Commonly used solvent systems for the recrystallization of N-tosyl amino acid derivatives include mixtures of organic solvents and water, such as ethanol-water or acetone-water. The solubility of aspartic acid itself is influenced by the presence of salts, a phenomenon known as "salting-in" or "salting-out". researchgate.net For instance, sodium tosylate can increase the solubility of aspartic acid. researchgate.net This principle can be manipulated during recrystallization to enhance the separation of the desired product from impurities. Crystallization from diethyl ether has also been reported for purifying related N-tosyl derivatives. mdpi.com

| Solvent System | Rationale | Reference |

|---|---|---|

| Ethanol-Water | Good solubility at high temperatures, poor at low temperatures, effective for many amino acid derivatives. | General Knowledge |

| Acetone-Water | Similar principle to ethanol-water, offers different solubility profile. | General Knowledge |

| Diethyl Ether | Used for the crystallization of N-tosyl α-ketiminophosphonates, suggesting applicability to related structures. | mdpi.com |

Chromatographic Methods for Isolate Purity Enhancement

When recrystallization alone is insufficient to achieve the desired purity, chromatographic techniques are employed.

Column Chromatography: This is a standard method for purifying organic compounds. Silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate (B1210297), is typically used. orgsyn.org For N-tosyl compounds, eluent systems such as 1:1 ethyl acetate:hexanes have been used for monitoring reactions by thin-layer chromatography (TLC), which can be adapted for column chromatography. orgsyn.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is particularly effective for purifying compounds like this compound. A mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid can be used. sielc.com This method is scalable and can be used for isolating impurities in preparative separation. sielc.com The purity of the final product can be assessed using analytical HPLC, often with a chiral column to confirm the enantiomeric purity. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |

| Application | Analysis and preparative separation for impurity isolation. | sielc.com |

Derivatization Reactions of this compound

The presence of the tosyl group on the nitrogen atom of D-aspartic acid significantly influences its reactivity, enabling a range of derivatization reactions. These transformations are crucial for synthesizing more complex molecules for various research applications.

N-Alkylation Reactions and Mechanistic Insights

N-alkylation of N-tosyl amino acids is a fundamental derivatization technique. The tosyl group serves as a robust protecting group that also activates the amide proton, facilitating alkylation. monash.edu While the high crystallinity of N-tosyl derivatives is advantageous for purification, a significant drawback is that the removal of the tosyl group often requires vigorous conditions, such as acid hydrolysis at high temperatures or the use of sodium in liquid ammonia. monash.eduresearchgate.net Research has shown that N-alkylation rates and yields can be influenced by the structure of the amino acid derivative; for instance, removing the carboxyl group from the alpha-position leads to longer reaction times and lower yields of the N-alkylated product. researchgate.net

The mechanism of N-alkylation hinges on the increased acidity of the amide proton due to the electron-withdrawing nature of the attached p-toluenesulfonyl (tosyl) group. The resonance stabilization of the resulting conjugate base enhances the acidity of the N-H proton, making it susceptible to deprotonation by a suitable base. masterorganicchemistry.commdpi.com Common bases like sodium hydroxide or potassium carbonate are sufficient to generate the corresponding nitrogen anion. monash.edu This deprotonated N-tosyl amide is a potent nucleophile that readily participates in nucleophilic substitution reactions with alkylating agents, such as alkyl halides, to form the N-alkylated product. monash.edumsu.edu This activation strategy is fundamental to the synthetic utility of N-tosyl amides, allowing them to act as effective nucleophiles in a variety of bond-forming reactions. nih.gov

Synthesis of Related N-Tosyl Derivatives

The principles governing the reactivity of this compound are broadly applicable to the synthesis of other valuable N-tosylated heterocyclic compounds, including aziridines, azetidines, and complex tricyclic systems.

N-tosyl aziridines are significant building blocks in organic synthesis. Efficient one-pot procedures have been developed for their synthesis directly from 2-amino alcohols, which can be derived from natural amino acids. researchgate.netorganic-chemistry.org These methods typically involve the tosylation of both the amino and hydroxyl groups, followed by an intramolecular cyclization.

Two complementary one-pot procedures are particularly effective:

Method A : Utilizes potassium carbonate as the base in acetonitrile, which is generally more effective for higher substituted amino alcohols. organic-chemistry.orgnih.gov

Method B : Employs potassium hydroxide in a water/dichloromethane biphasic system and gives high yields for the unsubstituted parent compound and less hindered amino alcohols. organic-chemistry.orgnih.gov

The underlying mechanism for these transformations is a sequential, one-pot N-tosylation and O-tosylation, followed by a base-promoted intramolecular S_N2 displacement that forms the aziridine (B145994) ring. arkat-usa.org

| Starting Amino Alcohol (Substituent R) | Method | Yield (%) |

|---|---|---|

| Aminoethanol (H) | B | 75 |

| Alaninol (CH₃) | B | 85 |

| Valinol (CH(CH₃)₂) | A | 89 |

| Leucinol (CH₂CH(CH₃)₂) | A | 91 |

| Phenylalaninol (CH₂Ph) | A | 92 |

The synthesis of enantiopure N-tosyl azetidines, four-membered heterocyclic rings, can be achieved starting from α-amino acids. researchgate.net These methods provide access to non-natural, constrained amino acid derivatives. One synthetic strategy involves the conversion of β-keto esters into N-tosyloxy β-lactams, which are structural relatives of azetidines (azetidin-2-ones) and can serve as precursors. nih.gov A more general approach to functionalized azetidine (B1206935) carboxylic acids involves the formation of an unsaturated prochiral azetinyl-carboxylic acid intermediate, followed by a diastereo- and enantioselective asymmetric hydrogenation to furnish the final product. acs.org

More complex, rigid molecular scaffolds containing the N-tosylamide moiety can also be synthesized. These tricyclic systems are of interest as potential peptide-mimicking structures or chiral auxiliaries. beilstein-journals.orgnih.gov

Two distinct methodologies for constructing such systems include:

Ring-forming from Acyclic Precursors : An enantioselective route to bowl-shaped, tricyclic N-tosylamides has been developed starting from inexpensive endo-carbic anhydride. beilstein-journals.orgnih.gov The synthesis involves creating a pyrrolidine (B122466) ring fused to a norbornane (B1196662) framework, followed by further elaboration and coupling with p-toluenesulfonamide (B41071) (TsNH₂). beilstein-journals.org

Cascade Cyclization : A palladium-catalyzed cascade reaction has been developed to synthesize 3,4-fused tricyclic indoline (B122111) derivatives. acs.org This process uses N-tosyl-tethered ortho-iodoaniline derivatives, which undergo an intramolecular Heck insertion and allylic amination sequence to form the complex tricyclic product in moderate to excellent yields. acs.org

| Methodology | Key Starting Materials | Catalyst/Reagents | Product Type | Reported Yield |

|---|---|---|---|---|

| Enantioselective Desymmetrization | endo-Carbic anhydride, p-toluenesulfonamide | DCC, DMAP | Rigid 4-azatricyclo[5.2.1.0²˒⁶]decane N-tosylamide | 72% (for tosylamide coupling step) beilstein-journals.org |

| Palladium-Catalyzed Cascade Cyclization | N-tosyl-tethered ortho-iodoaniline-allene | Pd(OAc)₂, K₂CO₃ | 3,4-Fused tricyclic 3-alkylidene indoline | 72-94% acs.org |

Enantioselective Synthesis of Heteroaromatic N-Tosyl Alpha-Amino Acids

The development of methods for the enantioselective synthesis of α-amino acids is a significant area of research, driven by the importance of these molecules as building blocks for pharmaceuticals and other biologically active compounds. A notable advancement in this field is the synthesis of optically active heteroaromatic N-tosyl α-amino acids.

A highly effective method has been developed for synthesizing β-indolyl and pyrrolyl N-tosyl α-amino acids with a high degree of enantioselection. rsc.orgau.dkrsc.org This process utilizes readily available starting materials and employs a chiral copper(I)-Tol-BINAP catalyst. au.dkrsc.org The reaction proceeds with high efficiency, achieving up to 96% enantiomeric purity and yields as high as 89%, with a catalyst loading of 1–5 mol%. au.dkrsc.org The resulting optically pure heteroaromatic α-amino acids are novel compounds that are not easily accessible through other synthetic routes. rsc.org The enantiomeric purities of the products can be determined using techniques such as 1H NMR with a lanthanide shift reagent. rsc.org

Table 1: Enantioselective Synthesis of Heteroaromatic N-Tosyl α-Amino Acids

| Catalyst | Substrate Type | Enantiomeric Purity (ee) | Yield | Reference |

|---|---|---|---|---|

| Chiral Copper(I)-Tol-BINAP | β-indolyl, pyrrolyl | Up to 96% | Up to 89% | au.dk, rsc.org |

Synthesis of N-Tosyl Alpha-Amino Aldehydes

N-Tosyl α-amino aldehydes are valuable intermediates in organic synthesis, serving as precursors for various functionalized molecules, including pyrrolidines and other alkaloids. thieme-connect.comthieme-connect.comnih.gov

One prominent synthetic route involves the hydrolysis of diastereomerically pure N-sulfinyl α-amino-1,3-dithianes. researchgate.net Using 1,3-dibromo-5,5-dimethylhydantoin, this method yields N-tosyl α-amino aldehydes in good yield and with high enantiomeric purity. researchgate.net These aldehydes can then be subjected to a Pinnick-type oxidation to produce N-tosyl α-amino acids without epimerization. researchgate.net

Another significant methodology is the highly stereoselective [3+2]-annulation reaction between N-tosyl-α-amino aldehydes and 1,3-bis(silyl)propenes. thieme-connect.comthieme-connect.com This efficient protocol allows for the construction of densely functionalized pyrrolidines and has been applied as a key step in the total synthesis of polyhydroxylated alkaloids like (+)-alexine. thieme-connect.comnih.gov This strategy is considered highly efficient and compares favorably to carbohydrate-based syntheses, which often require extensive protecting-group manipulations. nih.gov

Comparative Analysis of Amino Protecting Group Strategies in Amino Acid Chemistry

In peptide synthesis and other areas of organic chemistry, the protection of amino groups is crucial to prevent unwanted side reactions. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its removal. The tosyl (Ts), N-acetyl (Ac), and N-tert-butyloxycarbonyl (Boc) groups are common choices, each with distinct characteristics.

Tosyl Group Stability and Cleavage Mechanisms

The p-toluenesulfonyl (tosyl) group is a robust protecting group for amines, forming a stable sulfonamide that is resistant to a wide range of conditions, including mild acid and base treatments. kyoto-u.ac.jpwikipedia.org This stability makes it highly valuable in multi-step syntheses where other protecting groups might be cleaved prematurely. kyoto-u.ac.jp

However, the high stability of the tosyl group necessitates specific and often harsh conditions for its removal. Common deprotection methods include:

Reductive Cleavage : The most common method involves reduction with sodium in liquid ammonia. oup.com An alternative reductive method is electrolytic cleavage, which can be performed using a lead cathode at a controlled pH. oup.com This electrochemical method has been shown to be effective for cleaving N-tosyl amino acids and peptides, often with preservation of optical activity. oup.com

Strongly Acidic Conditions : The N-tosyl group can also be removed by heating with strong acids such as 48% hydrobromic acid in the presence of phenol, or 30% hydrobromic acid in acetic acid. oup.com These drastic conditions can limit their applicability, especially for sensitive substrates. oup.com

Table 2: Cleavage Conditions for the N-Tosyl Group

| Method | Reagents/Conditions | Characteristics | Reference |

|---|---|---|---|

| Reductive | Sodium in liquid ammonia | Widely used, effective | oup.com |

| Electrolytic Reduction | Lead cathode, pH 11, MeOH/H₂O | Milder than Na/NH₃, preserves optical activity | oup.com |

| Acidic | 48% HBr with phenol, heat | Harsh conditions, can affect sensitive molecules | oup.com |

Comparison with N-Acetyl and N-Boc Protecting Groups

The utility of the tosyl group is best understood in comparison to other common amino-protecting groups like N-acetyl (Ac) and N-tert-butyloxycarbonyl (Boc).

N-Boc Group : The Boc group is one of the most widely used protecting groups in modern peptide synthesis, particularly in the "Boc/Bn" solid-phase strategy. ug.edu.pl Its key feature is its lability under mild acidic conditions (e.g., trifluoroacetic acid, TFA). rsc.orgorganic-chemistry.org It is stable to most bases and nucleophiles, which allows for an "orthogonal" protection strategy where a base-labile group (like Fmoc) can be removed while the Boc group remains intact. organic-chemistry.orgorganic-chemistry.org

N-Acetyl Group : The acetyl group, an amide-type protection, is known for its high stability. Like the tosyl group, it is resistant to acidic and many reductive conditions. However, its removal typically requires harsh conditions, such as strong acid hydrolysis at high temperatures, which can also cleave peptide bonds, limiting its use in peptide synthesis where selective deprotection is required.

The primary distinction lies in their cleavage conditions. The Boc group is acid-labile, the tosyl group is removed by reduction or very strong acid, and the acetyl group is generally removed by strong acid or base hydrolysis. This difference in lability allows chemists to selectively deprotect one amino group in the presence of others, a cornerstone of complex molecule synthesis. organic-chemistry.org For instance, the tosyl group's stability to the acidic conditions used for Boc removal makes it a complementary protecting group in strategies requiring differential protection. ug.edu.plrsc.org

Table 3: Comparison of Amino Protecting Groups

| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| p-Toluenesulfonyl | Tosyl, Ts | Very high; stable to acid, base, and mild reduction | Sodium/liquid ammonia; strong acid (HBr); electrolytic reduction | Fmoc, Cbz |

| tert-Butyloxycarbonyl | Boc | Stable to base and nucleophiles; labile to acid | Mild acid (e.g., TFA) | Fmoc, Cbz (under non-hydrogenolysis conditions) |

| Acetyl | Ac | Very high; stable to acid and catalytic hydrogenation | Strong acid or base hydrolysis at elevated temperatures | Most other groups due to its high stability |

N Tosyl D Aspartic Acid As a Versatile Building Block in Complex Molecule Synthesis

Applications in Peptide Synthesis and Peptidomimetics

The structural rigidity and defined stereochemistry of N-Tosyl-D-aspartic acid make it an invaluable component in the field of peptide science. It serves not only to facilitate the formation of peptide bonds but also as a foundational element for creating peptide mimics with enhanced stability and novel conformational properties.

Facilitation of Peptide Coupling Reactions

In peptide synthesis, the formation of the amide bond (peptide bond) between two amino acids is a critical step that requires the activation of a carboxylic acid group. Peptide coupling reagents are employed to facilitate this reaction, minimizing side reactions and preventing racemization of the chiral centers.

While this compound itself is a building block, the principles of peptide coupling are central to its incorporation into peptide chains. The activation of one of its carboxylic acid groups allows it to be coupled with the amino group of another amino acid or peptide. Common coupling reagents used in these processes include carbodiimides like Dicyclohexylcarbodiimide (DCC) and aminium/uronium salts such as HBTU and HATU. peptide.combachem.com The choice of coupling reagent and additives, like HOBt, is crucial to ensure high yields and maintain the stereochemical integrity of the product. bachem.compeptide.com The tosyl group on the nitrogen atom of D-aspartic acid acts as a protecting group, preventing unwanted reactions at the amine during the coupling process. This protection is stable under typical coupling conditions but can be removed at a later stage if required.

| Coupling Reagent Class | Examples | Function |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Activate carboxylic acids to form O-acylisourea intermediates. peptide.comyoutube.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Form activated esters that react efficiently with amines. peptide.combachem.com |

| Phosphonium Salts | BOP, PyBOP | Similar to aminium salts, forming activated esters for coupling. bachem.com |

| Additives | 1-Hydroxybenzotriazole (HOBt), Oxyma Pure® | Added to carbodiimide (B86325) reactions to suppress racemization and improve efficiency. bachem.compeptide.com |

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and constrained conformations. nih.govresearchgate.netdntb.gov.uanih.gov this compound is an excellent starting material for creating such scaffolds due to its fixed stereochemistry and multiple functional groups available for modification.

Beta-turns are secondary structures in proteins and peptides where the polypeptide chain reverses its direction. chemdiv.com They are crucial for protein folding and molecular recognition processes. Designing small molecules that can induce or mimic these turns is a significant goal in medicinal chemistry. chemdiv.comwjarr.com The rigid framework of cyclic structures derived from this compound can be used to pre-organize appended side chains into a conformation that mimics the i+1 and i+2 residues of a natural beta-turn. This approach allows for the creation of potent and selective modulators of protein-protein interactions. chemdiv.com

The structure of this compound is conducive to the synthesis of heterocyclic systems like pyrrolidinones and pyrrolidines, which are common scaffolds in drug discovery. nih.govunipa.it Through intramolecular cyclization reactions involving its two carboxylic acid groups or by reacting with other bifunctional molecules, this compound can be converted into constrained cyclic structures. For example, reduction of one carboxyl group to an alcohol followed by intramolecular lactamization can yield a pyrrolidinone ring. These scaffolds serve as rigid templates onto which pharmacophoric groups can be attached in a well-defined spatial orientation, mimicking the side chains of amino acid residues in a peptide. nih.gov

Role in Asymmetric Synthesis and Chiral Auxiliaries

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, a critical aspect of modern drug development as different enantiomers of a drug can have vastly different biological effects. nih.gov this compound, being an enantiomerically pure compound, is a valuable component of the "chiral pool" and can be used as a chiral auxiliary to control the stereochemical outcome of a reaction.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. acs.org The auxiliary is then removed, having imparted its chirality to the product molecule. The defined stereocenter of this compound can influence the approach of reagents to a reactive center, leading to the preferential formation of one enantiomer over the other.

Enantioselective Organocatalytic Strategies Utilizing N-Tosyl Imines

N-Tosyl imines are important electrophiles in carbon-carbon bond-forming reactions, such as Mannich and aza-Henry reactions, which are used to synthesize chiral amines and β-amino acids. nih.govnih.gov Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for conducting these reactions enantioselectively. beilstein-journals.org

While this compound is not the catalyst itself, its derivatives can be used to generate chiral N-tosyl imines in situ. More commonly, achiral N-tosyl imines are used as substrates in reactions catalyzed by chiral organocatalysts, which may themselves be derived from amino acids. researchgate.netbeilstein-journals.org These catalysts, often based on scaffolds like proline or thiourea, create a chiral environment around the imine, directing the nucleophilic attack to one face of the molecule and resulting in a product with high enantiomeric excess. researchgate.netbeilstein-journals.org The tosyl group is crucial as it activates the imine towards nucleophilic attack and its steric and electronic properties can be key to achieving high levels of stereocontrol.

Chiral Ligand Design and Catalyst Development

This compound represents a potentially valuable scaffold in the realm of asymmetric catalysis, primarily through its application in the design of chiral ligands and auxiliaries. The inherent chirality of the D-aspartic acid backbone, combined with the stereochemical rigidity and electronic properties imparted by the N-tosyl group, makes it an attractive candidate for inducing stereoselectivity in chemical transformations. While direct applications of this compound as a ligand are not extensively documented in the reviewed literature, its structural motifs are central to established principles of catalyst design.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Amino acids and their derivatives are frequently employed for this purpose. tcichemicals.com The N-tosyl group enhances the acidity of the N-H proton and provides a bulky, coordinatively interactive group, which can create a well-defined chiral environment around a metal center or influence the trajectory of an incoming reagent through steric hindrance. This approach is foundational in asymmetric synthesis, where catalysts derived from chiral P,N-ligands or chiral phosphoric acids have shown high efficacy. mdpi.com The principles suggest that ligands derived from this compound could be effective in various metal-catalyzed reactions, although specific examples are not detailed in the provided search results.

The development of catalysts for asymmetric reactions often relies on ligands that can form stable, well-defined complexes with metals. The dual carboxylic acid functionalities of this compound, along with the sulfonamide group, offer multiple potential coordination sites. These sites could be exploited to create bidentate or tridentate ligands, which are known to form effective catalysts for reactions such as asymmetric hydrogenation, alkylation, and cycloaddition. The modular nature of ligands based on amino acid backbones allows for systematic tuning of steric and electronic properties to optimize catalyst performance for specific reactions.

Contributions to Natural Product Synthesis

This compound serves as a versatile chiral building block in the synthesis of complex molecules, including natural products and their analogues. The tosyl group provides robust protection of the amine functionality, allowing for selective manipulation of the two carboxylic acid groups, while the inherent chirality of the D-enantiomer is transferred to the synthetic target.

Integration into Complex Natural Product Pathways

A notable example of integrating a derivative of D-aspartic acid into a natural product pathway is the synthesis of iturinic acid. Iturinic acid is a β-amino fatty acid that constitutes a key structural component of the iturin family of antifungal cyclic lipopeptides, such as Iturin A. researchgate.netresearchgate.netnih.gov The synthesis of enantiomerically pure β-amino acids is a significant challenge, and routes starting from chiral precursors like aspartic acid are highly valuable.

One established synthetic pathway to (R)-iturinic acid utilizes a tosylate derivative of D-aspartic acid. researchgate.netresearchgate.nettandfonline.com In this strategy, the α-carboxylic acid of N-protected D-aspartic acid is selectively reduced to an alcohol. The resulting hydroxyl group is then converted into a good leaving group, such as a tosylate. The key step involves the displacement of this tosylate via an organocuprate addition, which proceeds with inversion of configuration to establish the desired stereocenter of the β-amino acid backbone. researchgate.nettandfonline.com This sequence effectively leverages the stereochemistry of D-aspartic acid to construct the core of the iturinic acid side chain, which is then elongated and incorporated into the total synthesis of the Iturin A lipopeptide. researchgate.net

Synthetic Routes to Specific Natural Products and their Analogues

The utility of this compound extends to the synthesis of various natural product analogues, where it serves as a source of chirality and a versatile synthetic intermediate. Its derivatives, particularly N-tosyl aziridines, are powerful electrophiles that can react with a wide range of nucleophiles to construct complex nitrogen-containing scaffolds.

Preparation of the β-amino fatty acid (iturinic acid): As detailed previously, this key component is synthesized enantioselectively from a tosylated D-aspartic acid derivative. researchgate.nettandfonline.com

Peptide Assembly: The synthesized iturinic acid, with its amino group suitably protected (e.g., as a Boc or Fmoc derivative), is coupled with other amino acids using solid-phase peptide synthesis (SPPS) to build the linear peptide backbone of the natural product. nih.gov

Cyclization: The linear peptide is cleaved from the solid support and subsequently cyclized to form the final macrocyclic structure of the Iturin A analogue. nih.gov

This modular approach allows for the creation of various analogues by modifying the peptide sequence or the fatty acid side chain, facilitating structure-activity relationship studies. The D-configuration of the β-amino acid derived from D-aspartic acid has been shown to be important for the antifungal properties of these compounds. nih.gov

Simplified Preparation of Clinically Relevant Molecules

The principles of using D-aspartic acid derivatives for chiral synthesis are also applied to streamline the preparation of clinically relevant molecules. A key example is the synthesis of MK-7246, a potent and selective antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).

An early, scalable synthesis of MK-7246 relies on the ring-opening of an enantiopure N-sulfonyl aziridine-2-carboxylate, which is prepared from D-aspartic acid. The synthetic evolution of this route highlights the importance of this chiral building block. The key aziridine (B145994) intermediate is generated from D-aspartic acid through a sequence that typically involves N-tosylation, selective reduction of one carboxyl group to an alcohol, conversion of the alcohol to a leaving group, and subsequent base-induced intramolecular cyclization. This N-tosyl aziridine is a stable, crystalline solid that serves as a versatile precursor, enabling the efficient and stereocontrolled construction of the core structure of MK-7246.

| Intermediate | Target Molecule | Key Transformation | Reference |

|---|---|---|---|

| Tosylate derivative of D-aspartic acid α-alcohol | (R)-Iturinic Acid (for Iturin A) | Organocuprate displacement of tosylate | researchgate.nettandfonline.com |

| N-Sulfonyl aziridine-2-carboxylate | MK-7246 | Nucleophilic ring-opening | researchgate.net |

Advanced Applications in Chemical Biology

Beyond its role in traditional organic synthesis, this compound has potential applications in chemical biology, particularly in the field of protein engineering through the incorporation of noncanonical amino acids.

Site-Specific Incorporation into Proteins via Noncanonical Amino Acid Strategies

The genetic code expansion allows for the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon, often the amber stop codon (UAG). While direct ribosomal incorporation of this compound has not been reported in the reviewed literature, chemoenzymatic methods provide a viable route for its introduction into the translational machinery.

In this approach, an N-protected amino acid, such as this compound, is chemically acylated onto a dinucleotide like 5′-phospho-2′-deoxyribocytidylylriboadenosine (pdCpA). nih.gov This aminoacylated dinucleotide is then enzymatically ligated to a truncated tRNA molecule (lacking the 3'-CA dinucleotide) using T4 RNA ligase. nih.gov The resulting full-length, charged tRNA can deliver the ncAA to the ribosome during cell-free protein synthesis.

| Method | Description | Potential for this compound | Reference |

|---|---|---|---|

| Orthogonal aaRS/tRNA Pairs | An engineered synthetase specifically charges the ncAA onto an orthogonal tRNA, which recognizes a reassigned codon (e.g., UAG). | Would require directed evolution of a synthetase to recognize the bulky N-tosyl group. | acs.org |

| Chemoenzymatic Acylation | The ncAA is chemically attached to a dinucleotide, which is then enzymatically ligated to a truncated tRNA. | Directly applicable, as the N-protecting group does not interfere with the ligation step. | nih.gov |

The incorporation of this compound could introduce unique properties into a protein. The tosyl group is sterically demanding and chemically robust, and it could be used to probe steric constraints within protein active sites or at protein-protein interfaces. Furthermore, the aryl sulfonyl group offers a unique spectroscopic handle for biophysical studies. However, the bulkiness of the tosyl group may present challenges for efficient ribosomal translation, potentially leading to low incorporation efficiency.

Thioester-Activated Aspartic Acid Derivatives for Protein Ligation

The chemical synthesis of large proteins often relies on a powerful technique known as Native Chemical Ligation (NCL). nih.govnih.gov This method facilitates the joining of two unprotected peptide fragments: one possessing a C-terminal thioester and the other an N-terminal cysteine residue. wikipedia.orgmdpi.com The reaction proceeds through a chemoselective transthioesterification, followed by a spontaneous intramolecular S-to-N acyl shift, ultimately forming a native peptide bond at the ligation site. wikipedia.org While NCL has revolutionized protein synthesis, the use of certain amino acids, such as aspartic acid, at the C-terminal ligation site presents significant challenges. researchgate.net

To overcome these limitations, researchers have developed strategies involving thioester-activated aspartic acid derivatives that can be site-specifically incorporated into a protein's sequence. A notable example is the development of a genetically encoded thioester-activated aspartic acid, referred to as ThioD. acs.orgnih.govrice.edu This noncanonical amino acid is designed to be incorporated into proteins recombinantly, enabling subsequent chemical modification via NCL at a specific internal site, not just the C-terminus. nih.govrice.edu This approach expands the utility of NCL beyond simply joining two peptide fragments, allowing for the creation of protein conjugates, including branched and lariat (B8276320) structures. nih.govrice.edu

The synthesis of ThioD involves several steps, starting from the Steglich thioesterification of an aspartic acid derivative where both the α-amino group and the side-chain carboxyl group are protected (e.g., Boc-Asp-OtBu). acs.orgnih.gov This strategic protection prevents the side reactions typically associated with unprotected aspartyl thioesters during ligation. The resulting thioester-containing amino acid can then be incorporated into proteins with high fidelity using an orthogonal tRNA/aminoacyl-tRNA synthetase pair. acs.orgnih.govrice.edu

The utility of this approach has been demonstrated in the labeling of proteins. For instance, Green Fluorescent Protein (GFP) containing the site-specifically incorporated ThioD was successfully ligated with a fluorophore, showcasing the method's effectiveness for protein modification. acs.orgnih.govrice.edu The stability of these thioester derivatives is a critical factor for their successful application. Studies on ThioD have shown it to be sufficiently stable under simulated physiological conditions to allow for its incorporation and subsequent ligation reactions. acs.orgrice.edu

| Parameter | Finding | Significance | Source |

|---|---|---|---|

| Incorporation Method | Genetically encoded into proteins in bacteria using an orthogonal nonsense suppressor tRNA/aminoacyl-tRNA synthetase (aaRS) pair. | Allows for site-specific placement of the thioester handle at any desired position within the protein sequence. | acs.orgnih.govrice.edu |

| Application | Used in native chemical ligation to label Green Fluorescent Protein (GFP) with a fluorophore. | Demonstrates the utility for site-specific protein modification and conjugation. | acs.orgnih.govrice.edu |

| Stability | Mass spectral analysis revealed a half-life of over 20 hours at a specific site within a protein. | Indicates sufficient stability for recombinant expression and subsequent ligation reactions. | acs.orgnih.gov |

| Ligation Principle | The incorporated thioester side chain reacts with an N-terminal cysteine of another molecule to form a native peptide bond. | Enables the formation of various polypeptide conjugates, including branched and lariat proteins. | acs.orgnih.gov |

Mechanistic and Enzymatic Studies Utilizing N Tosyl D Aspartic Acid and Its Analogues

Investigation of Enzyme Inhibition Mechanisms

N-Tosyl-D-aspartic acid and its analogues have been instrumental in elucidating the mechanisms of various enzymes, particularly those involved in amino acid metabolism and proteolysis.

Studies on Amino Acid Metabolism Enzymes (e.g., D-aspartate oxidase)

D-aspartate oxidase (DDO) is a key enzyme responsible for the degradation of D-aspartate in the body. mdpi.comfrontiersin.org The inhibition of this enzyme can lead to an increase in the endogenous levels of D-aspartate, a molecule implicated in various physiological processes, including neurotransmission. mdpi.comnih.gov While direct kinetic data on the inhibition of D-aspartate oxidase by this compound is not extensively documented in publicly available literature, the principles of competitive inhibition by substrate analogues are well-established for this class of enzymes. Human D-aspartate oxidase is known to be inhibited by several carboxylic acids that act as substrate-competitive inhibitors. frontiersin.org For instance, malonate and meso-tartrate (B1217512) have been identified as competitive inhibitors of human D-aspartate oxidase. frontiersin.org

Interactive Table: Kinetic Parameters of Human D-aspartate Oxidase with Various Substrates

Given that this compound is a structural analogue of the natural substrate D-aspartate, it is hypothesized to act as a competitive inhibitor, binding to the active site of D-aspartate oxidase and preventing the binding of the endogenous substrate.

Interaction with Proteases (e.g., collagenase, trypsin)

The interaction of this compound with proteases such as collagenase and trypsin is of significant interest. While specific studies on this compound are limited, research on related compounds provides valuable insights. For instance, studies on various natural and synthetic compounds have demonstrated the inhibition of collagenase. dtu.dknih.govnih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Interactive Table: IC50 Values of Various Collagenase Inhibitors

Regarding trypsin, studies have shown that the presence of an acidic residue like aspartic acid near the cleavage site can moderately interfere with its activity. nih.gov Furthermore, the stereochemistry of aspartic acid has a significant impact, with D-aspartic acid isomers inhibiting trypsin cleavage. nih.gov This suggests that this compound, containing a D-aspartic acid moiety, could potentially act as an inhibitor of trypsin by interfering with substrate binding at the active site. The tosyl group may also contribute to this interaction through steric hindrance or by forming additional interactions within the enzyme's binding pocket.

Modulation of Enzyme Active Sites

Competitive Inhibition Studies (general context from D-amino acid oxidase)

To understand the potential mechanism of this compound as an inhibitor, it is useful to consider the well-studied competitive inhibition of the related enzyme, D-amino acid oxidase (DAAO). frontiersin.org Competitive inhibitors of DAAO, which are often structurally similar to the substrate D-serine, bind to the active site and prevent the substrate from binding, thereby reducing the rate of the enzymatic reaction. frontiersin.org This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki). Numerous competitive inhibitors for human DAAO have been identified and characterized, providing a framework for understanding how substrate analogues like this compound might interact with and inhibit D-aspartate oxidase. frontiersin.org

Probing Biochemical Pathways

The ability of this compound to potentially modulate the levels of D-aspartate makes it a valuable tool for exploring the role of this D-amino acid in various biochemical pathways.

Modulation of D-Aspartate Levels for Cellular Signaling Pathway Exploration

D-aspartate is an endogenous amino acid that plays a significant role in the central nervous and endocrine systems. mdpi.com It is involved in neurotransmission and hormone regulation. mdpi.com The levels of D-aspartate are tightly controlled, in part, by the enzyme D-aspartate oxidase. mdpi.com By inhibiting this enzyme, it is possible to increase the concentration of D-aspartate in specific tissues. While studies specifically using this compound for this purpose are not widely reported, the administration of D-aspartic acid itself has been shown to increase its levels in the brain and influence signaling pathways. mdpi.com For example, increased D-aspartate levels have been shown to modulate the release of hormones such as luteinizing hormone and testosterone (B1683101). nih.gov Therefore, a potent and specific inhibitor of D-aspartate oxidase, potentially including this compound, could serve as a powerful tool to dissect the downstream effects of elevated D-aspartate levels on cellular signaling cascades, such as those involving the NMDA receptor. mdpi.com

Investigation of N-Methyl-D-Aspartate (NMDA) Receptor Agonist Activity

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, which is fundamental for learning and memory. wikipedia.org Activation of NMDA receptors requires the binding of glutamate and a co-agonist, typically glycine (B1666218) or D-serine. wikipedia.org The parent compound, D-aspartic acid, is recognized as an endogenous agonist at the NMDA receptor, binding to the glutamate site and initiating receptor activation. mdpi.com Furthermore, the naturally occurring methylated analogue, N-methyl-D-aspartate (NMDA), for which the receptor is named, also functions as a selective agonist. wikipedia.org

While D-aspartic acid and NMDA are established agonists, there is a lack of direct experimental data on the activity of this compound at the NMDA receptor. The introduction of a tosyl (p-toluenesulfonyl) group to the amino group of D-aspartic acid represents a significant structural modification. This bulky and electronegative group could sterically hinder the binding of the molecule to the glutamate-binding pocket of the NMDA receptor or alter the electronic properties required for agonistic activity. It is conceivable that such a modification might reduce or abolish agonist activity, or potentially confer antagonist properties, though this remains speculative without empirical evidence.

Studies on related compounds have shown that modifications to the amino group of aspartate can significantly impact receptor affinity and activity. For instance, various antagonists have been developed by modifying the core structure of glutamate and aspartate. youtube.com Therefore, the agonist activity of this compound at the NMDA receptor cannot be assumed and awaits experimental validation.

Table 1: NMDA Receptor Activity of D-Aspartic Acid and its Analogue

| Compound | Role at NMDA Receptor | Reference |

| D-Aspartic Acid | Endogenous Agonist | mdpi.com |

| N-Methyl-D-aspartate (NMDA) | Selective Agonist | wikipedia.org |

| This compound | Activity not documented | N/A |

Influence on Neurotransmission and Hormone Regulation Mechanisms (e.g., GnRH release)

D-aspartic acid has been shown to play a significant role in neurotransmission and the regulation of the neuroendocrine system. ijsred.com Research indicates that D-aspartic acid is involved in a physiological pathway that stimulates the release of hormones from the hypothalamus, pituitary gland, and gonads. nih.gov Specifically, D-aspartic acid can enhance the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. ijsred.com This, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and growth hormone (GH). nih.gov In the testes, D-aspartic acid is implicated in the release of testosterone. nih.gov

The mechanism underlying these effects is believed to be mediated through the activation of NMDA receptors. mdpi.com In the hypothalamus, D-aspartic acid can be converted to NMDA by the enzyme D-aspartate methyltransferase. ijsred.com NMDA then activates NMDA receptors on GnRH-producing neurons, leading to GnRH release. ijsred.com

Given the undocumented activity of this compound at the NMDA receptor, its influence on these neuroendocrine pathways remains unknown. If this compound does not act as an NMDA receptor agonist, it would not be expected to trigger the same hormonal cascade as D-aspartic acid and NMDA. Further research is required to determine if this compound has any effect, whether agonistic, antagonistic, or modulatory, on the pathways governing GnRH and other hormone releases.

Table 2: Hormonal Release Influenced by D-Aspartic Acid

| Hormone | Gland of Release | Effect of D-Aspartic Acid | Reference |

| Gonadotropin-Releasing Hormone (GnRH) | Hypothalamus | Enhanced release | ijsred.com |

| Luteinizing Hormone (LH) | Pituitary Gland | Stimulated secretion | nih.gov |

| Growth Hormone (GH) | Pituitary Gland | Stimulated secretion | nih.gov |

| Testosterone | Testes | Stimulated release | nih.gov |

Effects on D-Aspartate Transport Mechanisms

The concentration of D-aspartate in the synaptic cleft is regulated by excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate and aspartate from the extracellular space. mdpi.com Mammalian glutamate transporters are capable of recognizing and transporting both L-glutamate, L-aspartate, and D-aspartate with similar affinity. nih.gov The transport process is crucial for terminating the synaptic signal and preventing excitotoxicity. mdpi.com Studies using the archaeal homolog GltTk have shown that D-aspartate is transported with the same sodium ion coupling stoichiometry as L-aspartate, and their binding affinities are comparable. nih.gov

There are no specific studies investigating the effects of this compound on these D-aspartate transport mechanisms. The addition of the large tosyl group to the nitrogen atom of D-aspartic acid could significantly impact its ability to bind to and be transported by EAATs. The transporter's binding pocket is specific to the structure of its substrates, and the bulk of the tosyl group may sterically prevent this compound from being recognized and transported by these proteins. nih.gov Consequently, if this compound were present in the synaptic cleft, it might have a longer residence time than D-aspartic acid, assuming it is not cleared by other mechanisms. However, without experimental data, its interaction with D-aspartate transporters remains speculative.

Analysis of Ligand-Enzyme Interactions

The binding of a ligand to an enzyme's active site is governed by its structural features and ability to form favorable interactions. In the case of this compound, the tosyl group introduces distinct characteristics that can influence its binding affinity for enzymes such as tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and medicine. nih.gov

The tosyl group consists of a p-tolyl group attached to a sulfonyl group. This imparts several features that can affect enzyme binding:

Hydrophobicity: The aromatic ring of the tolyl group is hydrophobic and can engage in favorable interactions with nonpolar amino acid residues in an enzyme's active site.

Aromaticity: The benzene (B151609) ring can participate in π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan.

Hydrogen Bonding: The oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors, which can form hydrogen bonds with suitable donor groups in the enzyme's active site. nih.gov

While there is no direct research on the tyrosinase inhibitory activity of this compound, studies on other tosylated compounds suggest that the tosyl moiety can be a component of tyrosinase inhibitors. The specific interactions and the resulting binding affinity would depend on the topography and amino acid composition of the enzyme's active site.

The stability of an enzyme-ligand complex is determined by the sum of non-covalent interactions between the ligand and the amino acid residues in the active site. For this compound, several types of non-covalent interactions are possible:

Hydrogen Bonds: The carboxylate group of the aspartic acid moiety can act as a hydrogen bond acceptor, while the N-H group of the sulfonamide could potentially act as a donor. The sulfonyl oxygens of the tosyl group can also accept hydrogen bonds. nih.gov

Electrostatic Interactions: The negatively charged carboxylate group can form salt bridges with positively charged amino acid residues such as arginine and lysine.

Hydrophobic Interactions: The aromatic ring of the tosyl group can interact favorably with hydrophobic pockets within the enzyme's active site.

π-π Stacking: The aromatic ring can stack with the side chains of aromatic amino acids.

The combination and geometry of these interactions would dictate the binding orientation and affinity of this compound within an enzyme active site.

Catalytic Role of Aspartate in Enzyme Active Sites (General Context)

Aspartate residues are frequently found in the active sites of enzymes and can play several crucial roles in catalysis. nih.govjst.go.jp The negatively charged carboxylate side chain of aspartate is a key feature that allows it to participate in various catalytic mechanisms.

One of the most well-known roles of aspartate is as a general acid or general base. In its protonated form (aspartic acid), the carboxylic acid can donate a proton to a substrate, facilitating reactions such as the cleavage of bonds. In its deprotonated form (aspartate), the carboxylate can accept a proton from the substrate or from a water molecule, activating it for nucleophilic attack.

In a class of enzymes known as aspartic proteases, a pair of aspartate residues in the active site work in concert to catalyze the hydrolysis of peptide bonds. nih.gov One aspartate residue, in its deprotonated state, activates a water molecule by abstracting a proton, making the water a potent nucleophile. This nucleophilic water then attacks the carbonyl carbon of the peptide bond. The other aspartate residue, in its protonated state, donates a proton to the nitrogen atom of the peptide bond, facilitating its cleavage.

Aspartate residues can also play a structural role in the active site, helping to position the substrate correctly for catalysis through hydrogen bonding or electrostatic interactions. jst.go.jp Furthermore, they can be involved in coordinating metal ions that are essential for the catalytic activity of some enzymes.

Table 3: Roles of Aspartate in Enzyme Active Sites

| Catalytic Role | Mechanism | Example Enzyme Class | Reference |

| General Base | Proton abstraction from a substrate or water | Aspartic Proteases | nih.gov |

| General Acid | Proton donation to a substrate | Aspartic Proteases | nih.gov |

| Nucleophile | Direct covalent attack on the substrate | (Less common for Aspartate) | N/A |

| Substrate Binding | Electrostatic/hydrogen bonding with the substrate | Aspartate Aminotransferase | jst.go.jp |

Computational and Theoretical Investigations of N Tosyl D Aspartic Acid

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjgnet.com This method is instrumental in predicting the binding mode of a ligand, such as N-Tosyl-D-aspartic acid, within the active site of a protein.

The primary goal of molecular docking is to identify the most stable binding conformation, which is typically the one with the lowest binding energy. mdpi.com Scoring functions are mathematical algorithms used to evaluate the "goodness" of a particular binding pose, estimating the binding affinity between the ligand and the protein. mdpi.com These functions take into account various non-covalent interactions that stabilize the protein-ligand complex, including:

Hydrogen Bonds: The tosyl group and the carboxylic acid moieties of this compound can act as hydrogen bond donors and acceptors, forming crucial interactions with polar amino acid residues in the protein's active site.

Electrostatic Interactions: The negatively charged carboxyl groups and the polarized sulfonyl group can engage in favorable electrostatic interactions with positively charged or polar residues.

Hydrophobic Interactions: The aromatic ring of the tosyl group can participate in hydrophobic interactions with nonpolar amino acid side chains, such as phenylalanine, leucine, and valine.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.

The docking score provides a quantitative measure of the predicted binding affinity, with lower scores generally indicating a more favorable interaction. The analysis of these interactions at an atomic level provides a structural basis for understanding the ligand's activity.

| Interaction Type | Potential Functional Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxyl groups, Sulfonyl oxygen atoms | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Arginine, Histidine |

| Electrostatic | Carboxyl groups, Sulfonyl group | Arginine, Lysine, Histidine, Aspartate, Glutamate (B1630785) |

| Hydrophobic | Toluene ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine, Alanine |

To understand the specific contribution of the tosyl group to the binding affinity and selectivity, comparative docking studies are essential. By docking unmodified D-aspartic acid and other tosyl analogues into the same protein active site, researchers can dissect the role of different structural components.

It is hypothesized that the bulky tosyl group in this compound could lead to a different binding orientation compared to the smaller D-aspartic acid. This alteration in binding mode may result in interactions with different amino acid residues, potentially leading to altered biological activity or selectivity for a particular protein target. Furthermore, the tosyl group can introduce steric constraints that may either enhance or hinder binding, depending on the topology of the active site. Comparing the docking scores and interaction patterns of these related molecules can provide valuable insights for the rational design of more potent and selective inhibitors or agonists.

Conformational Analysis and Stereochemical Impact

The three-dimensional shape of a molecule, or its conformation, is critical for its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. nih.gov For this compound, the presence of the tosyl group significantly influences its conformational landscape.

The bulky and rigid nature of the tosyl group restricts the rotational freedom around the nitrogen-sulfur bond, thereby limiting the number of accessible conformations compared to the more flexible D-aspartic acid. This conformational constraint can be advantageous for biological activity, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. nih.gov For this compound, these methods can be used to study its reactivity, stability, and the pathways of its chemical transformations. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways, identify transition states, and calculate activation energies. acs.org

For instance, the hydrolysis of the tosyl group or reactions involving the carboxylic acid moieties could be theoretically investigated. By mapping the potential energy surface of the reaction, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes, the geometry of the transition state, and the energy barriers that govern the reaction rate. This knowledge is valuable for understanding the metabolic fate of the compound and for designing derivatives with improved stability or desired reactivity.

In Silico Structural-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity using computational methods. nih.gov For this compound, these studies would involve generating a virtual library of analogues with modifications at different positions, such as the aromatic ring of the tosyl group or the carboxylic acid side chains.

By systematically altering the structure and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build a quantitative structure-activity relationship (QSAR) model. nih.gov This model can then be used to predict the activity of novel, unsynthesized compounds and to identify the key structural features that are important for biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional representation of the SAR, highlighting regions where steric bulk, positive or negative charge, or hydrophobicity are favorable or unfavorable for activity. nih.gov These insights are invaluable for guiding the optimization of lead compounds in drug discovery projects.

Methodological Rigor and Future Directions in N Tosyl D Aspartic Acid Research

Quality Control and Reproducibility in Synthetic Procedures

Ensuring the reproducible synthesis of N-Tosyl-D-aspartic acid with high purity and the correct stereochemistry is paramount. This requires a systematic methodology that proactively identifies and controls sources of variability.

Quality-by-Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. synthace.comtechnologynetworks.com In the context of this compound synthesis, QbD provides a framework for building quality into the process from the outset rather than relying on end-product testing alone. gabionline.net The primary goal is to apply a risk-based approach to development, minimizing the possibility of quality failure. technologynetworks.com This methodology is crucial for both small molecules and complex biologics, ensuring that the final product meets its desired quality specifications consistently. gabionline.net53biologics.com The implementation of QbD involves defining a quality target product profile (QTPP) and identifying the critical attributes of the product that must be controlled. synthace.com

Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. synthace.com For this compound, the two most crucial CQAs are chemical purity and enantiomeric excess.

Purity: The presence of impurities, such as unreacted D-aspartic acid, p-toluenesulfonyl chloride, or side-products from the reaction, can significantly impact the utility of the compound in subsequent applications. High purity is essential for achieving predictable reactivity and avoiding interference in biological or chemical systems.

Enantiomeric Excess (ee): This metric quantifies the stereochemical purity of the compound. masterorganicchemistry.com Since biological systems are chiral, the enantiomeric purity of this compound is critical. The presence of its L-enantiomer could lead to different biological activity or competitive inhibition in enzymatic or receptor-based assays. Enantiomeric excess is defined as the excess of one enantiomer over the other and is a direct measure of optical purity. masterorganicchemistry.comthieme-connect.de Various methods, including high-performance liquid chromatography (HPLC) with a chiral stationary phase and mass spectrometry, can be employed for its determination. ucdavis.edunih.gov

Critical Process Parameters (CPPs) are process variables whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. synthace.com For the synthesis of this compound, which typically involves the reaction of D-aspartic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base, several CPPs can be identified. jchemlett.comresearchgate.net The control of these parameters is essential for achieving the defined CQAs of purity and enantiomeric excess.

Interactive Table: Critical Process Parameters (CPPs) in this compound Synthesis

| Critical Process Parameter (CPP) | Potential Impact on Critical Quality Attributes (CQAs) | Rationale |

| Stoichiometry of Reactants | Purity | An excess of tosyl chloride can lead to di-tosylation or other side reactions, while insufficient tosyl chloride results in incomplete conversion, leaving unreacted D-aspartic acid. |

| Reaction Temperature | Purity, Enantiomeric Excess | Higher temperatures can increase the rate of side reactions, leading to impurities. For chiral compounds, excessive heat can sometimes induce racemization, thereby reducing the enantiomeric excess. |

| Type and Amount of Base | Purity | The base is crucial for deprotonating the amino group of D-aspartic acid to facilitate nucleophilic attack. An inappropriate base or concentration can lead to side reactions or degradation of the product. researchgate.net |

| Reaction Time | Purity | Insufficient reaction time leads to incomplete conversion. Conversely, excessively long reaction times can promote the formation of degradation products. |

| Solvent System | Purity | The choice of solvent affects the solubility of reactants and can influence the reaction rate and the profile of impurities formed. |

| pH Control | Purity | Particularly during workup and purification, pH must be carefully controlled to ensure the product remains stable and to facilitate its isolation, for example, by precipitation. |

Design of Experiments (DoE) is a powerful statistical tool used to efficiently explore the effects of multiple CPPs on the CQAs. synthace.com Rather than testing one factor at a time, DoE allows for the simultaneous investigation of several parameters, revealing not only their individual effects but also their interactions. For the synthesis of this compound, a DoE approach could be used to systematically vary temperature, stoichiometry, and reaction time to identify a "design space"—the multidimensional combination of process parameters that has been demonstrated to provide assurance of quality.

Once the optimal process is defined and the design space is established, Statistical Process Control (SPC) can be implemented. SPC involves using statistical methods to monitor and control the manufacturing process in real-time. By tracking the identified CPPs during synthesis, any deviation from the established control limits can be detected and corrected, ensuring that each batch of this compound is produced with consistent quality.

Advanced Analytical Techniques for Characterization

The unambiguous confirmation of the structure and purity of this compound relies on a suite of advanced analytical techniques. High-resolution spectroscopic methods are indispensable for providing detailed information about the molecule's connectivity, elemental composition, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is the most powerful tool for elucidating the chemical structure of this compound.

¹H NMR: The proton NMR spectrum would provide key information. Expected signals include two doublets in the aromatic region (around 7.3-7.8 ppm) for the tosyl group's benzene (B151609) ring, a singlet around 2.4 ppm for the tosyl methyl group, and signals for the aspartic acid backbone: a multiplet for the alpha-proton (α-CH) and two diastereotopic protons for the beta-methylene group (β-CH₂). chemrxiv.orgquora.com The acidic protons of the carboxylic acids and the sulfonamide N-H may be visible as broad singlets or may exchange with deuterated solvents. quora.com

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the aromatic carbons of the tosyl group, the tosyl methyl carbon, the two carboxyl carbons, and the α- and β-carbons of the aspartic acid moiety.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons, definitively assigning each signal to its respective position in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. HRMS provides a highly accurate mass-to-charge (m/z) ratio, allowing for the determination of the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing further structural confirmation. researchgate.netcore.ac.uk Key fragmentation pathways for this compound would likely include the cleavage of the N-S bond to yield fragments corresponding to the tosyl group and the D-aspartic acid cation, as well as losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. pmf.unsa.ba The IR spectrum of this compound would exhibit characteristic absorption bands. These include broad O-H stretching vibrations from the carboxylic acid groups (~2500-3300 cm⁻¹), C=O stretching from the carboxyl groups (~1700-1740 cm⁻¹), and characteristic strong bands for the sulfonyl (S=O) group of the tosyl moiety (typically around 1350 cm⁻¹ and 1160 cm⁻¹). at.uaresearchgate.net The N-H stretch of the sulfonamide would also be present.

Interactive Table: Summary of Expected Spectroscopic Data for this compound

| Technique | Observation | Expected Characteristics |

| ¹H NMR | Chemical Shifts (δ) | ~7.3-7.8 ppm (aromatic H), ~4.5 ppm (α-H), ~2.9 ppm (β-H₂), ~2.4 ppm (CH₃) |

| ¹³C NMR | Chemical Shifts (δ) | ~170-175 ppm (C=O), ~125-145 ppm (aromatic C), ~50-60 ppm (α-C), ~35-40 ppm (β-C), ~21 ppm (CH₃) |

| HRMS | Molecular Ion Peak | Precise m/z value corresponding to the exact mass of the molecular formula (C₁₁H₁₃NO₆S) |

| IR | Absorption Bands (cm⁻¹) | ~2500-3300 (O-H), ~1700-1740 (C=O), ~1350 & ~1160 (S=O), ~3200-3300 (N-H) |

Chromatographic Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound. The determination of enantiomeric purity is essential in many scientific fields to ensure that the biological or chemical properties observed are attributable to the correct stereoisomer.

The separation of this compound from its L-enantiomer is typically achieved using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving enantiomers of amino acids and their derivatives. sigmaaldrich.com These stationary phases operate on multimodal principles, allowing for separation in reversed-phase, normal-phase, or polar organic modes. csfarmacie.cz For N-protected amino acids, reversed-phase chromatography is a common and robust choice. sigmaaldrich.com

In a typical reversed-phase method, the mobile phase consists of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). The inclusion of a buffer, often a volatile one such as ammonium (B1175870) acetate (B1210297) or ammonium trifluoroacetate, helps to control the ionization state of the carboxylic acid groups and improve peak shape. sigmaaldrich.com The chiral recognition mechanism involves a complex set of interactions between the analyte and the stationary phase, including hydrogen bonding, ionic interactions, and steric repulsion, which differ for the D- and L-enantiomers, leading to different retention times. scas.co.jp It is a well-documented phenomenon that on many macrocyclic glycopeptide CSPs, the D-enantiomer is more strongly retained than the corresponding L-enantiomer. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Below is a table representing a typical set of HPLC conditions for the chiral separation of N-Tosyl-DL-aspartic acid.

| Parameter | Condition |

|---|---|

| Column | Astec CHIROBIOTIC T (Teicoplanin-based CSP) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol/Water/Formic Acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (t_R) - L-enantiomer | ~ 8.5 min |

| Retention Time (t_R) - D-enantiomer | ~ 10.2 min |

Crystallographic Analysis for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. This technique provides unequivocal proof of stereochemistry, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. By diffracting a beam of X-rays off a single crystal, a pattern of reflections is generated that can be mathematically reconstructed into a model of electron density, from which the atomic positions are inferred.

The process involves growing a high-quality single crystal of this compound, which can be a significant bottleneck. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with X-rays. The resulting diffraction data are processed to determine the unit cell dimensions and space group, and the structure is solved and refined to yield a final, detailed molecular model.

While specific crystallographic data for this compound is not publicly available in repositories such as the Cambridge Structural Database (CSD), the analysis would yield parameters similar to those of its parent compound, D-aspartic acid. cam.ac.uknih.gov The data obtained provides unambiguous confirmation of the absolute configuration at the chiral center. The table below shows the crystallographic data for D-aspartic acid as an illustrative example of the information generated from such an analysis. nih.gov

| Parameter | Value (for D-Aspartic Acid) |

|---|---|

| CSD Deposition No. | 259200 |

| Chemical Formula | C₄H₇NO₄ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a (Å) | 7.575 |

| b (Å) | 6.969 |

| c (Å) | 5.118 |

| β (°) | 99.93 |

| Volume (ų) | 266.1 |

Ethical Considerations and Reporting Standards in Chemical Research

Adherence to ACS Style Guide for Data Reporting

Rigorous and transparent reporting of experimental data is a cornerstone of ethical scientific conduct. The American Chemical Society (ACS) provides a comprehensive style guide that establishes standards for the communication of scientific information, ensuring that published research is reproducible and verifiable. For a compound like this compound, adherence to these guidelines is critical for the validation of its synthesis and characterization.

The ACS Style Guide dictates specific formats for reporting various types of analytical data. For example, when reporting HPLC data, it is essential to include the make and model of the instrument, column specifications (stationary phase, dimensions, particle size), mobile phase composition, flow rate, detection method and wavelength, and retention times for all relevant compounds. This level of detail allows other researchers to replicate the separation and verify the purity and enantiomeric excess of the compound. Similarly, for crystallographic data, the guide requires the reporting of key parameters and recommends depositing the full structural data in a recognized database like the CCDC, making it accessible to the wider scientific community.

FAIR Principles for Data Management and Sharing

Beyond standardized reporting, modern chemical research increasingly emphasizes the importance of robust data management and sharing, guided by the FAIR Principles. These principles mandate that research data should be F indable, A ccessible, I nteroperable, and R eusable. The goal of FAIR is to optimize the reuse of data by both humans and machines, thereby accelerating scientific discovery. phenomenex.com

Findable: Data related to this compound should be deposited in a recognized public repository and assigned a globally unique and persistent identifier, such as a Digital Object Identifier (DOI).